2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

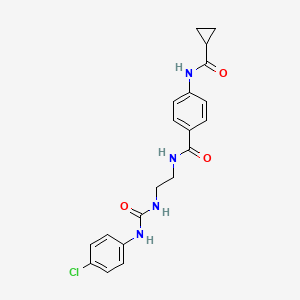

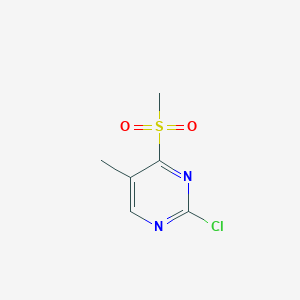

“2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C5H5ClN2O2S. It has a molecular weight of 192.63 . This compound is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in an inert atmosphere and under -20°C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural characterization of pyrimidine derivatives, including those similar to 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine, have been a subject of significant interest due to their potential applications in various fields. For instance, the structural and spectroscopic signatures of synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine were studied to understand its molecular and electronic structure. Detailed spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR, alongside DFT calculations, have provided insights into its properties as a potential third-order nonlinear optical material. This analysis suggests its suitability for applications in nonlinear optical devices such as optical limiting and optical switching (Murthy et al., 2019).

Chemoselective Reactions

Chemoselective reactions of pyrimidine derivatives, including 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, have been explored to understand their reactivity and potential applications in synthesizing new compounds. These studies demonstrate the selective displacement of chloride and sulfone groups in reactions with amines, highlighting the versatility of such pyrimidine derivatives in synthetic chemistry. The findings indicate the potential for developing new materials with tailored properties for various applications (Baiazitov et al., 2013).

Antitumor Activity

Research into the antitumor activity of pyrimidine derivatives has led to the development of compounds with significant potency against various tumor cells. For example, derivatives of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and shown to be potent inhibitors of mammalian dihydrofolate reductase, with considerable activity against the Walker 256 carcinosarcoma in rats. This research opens avenues for the development of new chemotherapeutic agents based on pyrimidine derivatives (Grivsky et al., 1980).

Antiviral Activity

The synthesis and evaluation of antiviral activity of pyrimidine derivatives have also been a focus of research. Compounds such as 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have been examined for their efficacy against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). While some compounds showed activity, the research highlights the complexity of developing effective antiviral agents based on pyrimidine derivatives (Saxena et al., 1988).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-chloro-5-methyl-4-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(7)9-5(4)12(2,10)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVCQGDVIPHZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethoxy-4-(ethylthio)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)

![2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2871124.png)

![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxamide](/img/structure/B2871129.png)

![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)

![Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2871137.png)

![1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871140.png)

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)